8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure with a bromine atom at the 8th position and a trifluoromethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the use of transition metal-catalyzed cross-coupling reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This reaction involves the coupling of a brominated pyrido[1,2-a]pyrimidin-4-one derivative with a trifluoromethyl-substituted boronic acid under the catalysis of palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method allows for better control of reaction conditions and can significantly reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Palladium complexes are commonly used as catalysts in cross-coupling reactions.
Boronic Acids: These are used as coupling partners in the Suzuki–Miyaura reaction.
Microwave Irradiation: This technique can be used to accelerate the reaction and improve yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different boronic acids can yield a variety of arylated derivatives .
Scientific Research Applications
8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in the treatment of neurodegenerative disorders.
Material Science: Due to its unique structural properties, the compound can be used in the development of new materials with specific electronic or photophysical properties.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The exact pathways and molecular interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: This compound shares a similar core structure and functional groups but differs in the position of the bromine and trifluoromethyl groups.
2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl: Another compound with a trifluoromethyl group, but with different substituents and core structure.
Uniqueness
8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo efficient cross-coupling reactions and its potential as a monoamine oxidase B inhibitor highlight its versatility and importance in various research fields .
Properties
Molecular Formula |
C9H4BrF3N2O |
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Molecular Weight |
293.04 g/mol |
IUPAC Name |
8-bromo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-5-1-2-15-7(3-5)14-6(4-8(15)16)9(11,12)13/h1-4H |
InChI Key |
GIORHHOMGUOWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=CC2=O)C(F)(F)F)C=C1Br |
Origin of Product |
United States |
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